1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone
CAS No.:
Cat. No.: VC13525405
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O |
|---|---|
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 1-(1,8-diazaspiro[5.5]undecan-1-yl)ethanone |
| Standard InChI | InChI=1S/C11H20N2O/c1-10(14)13-8-3-2-5-11(13)6-4-7-12-9-11/h12H,2-9H2,1H3 |
| Standard InChI Key | LKOIQDABDPAROO-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCCC12CCCNC2 |
| Canonical SMILES | CC(=O)N1CCCCC12CCCNC2 |
Introduction
1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone is a complex organic compound featuring a unique spirocyclic structure. This structure includes a spiro linkage, where two rings are connected through a single atom, and it belongs to the class of diazaspiro compounds. These compounds have garnered significant attention in medicinal chemistry due to their potential bioactive properties and versatility in drug design.
Key Features:
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Chemical Formula: C11H20N2O
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Molecular Weight: 196.29 g/mol
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CAS Number: 1422132-92-0
Synthesis
The synthesis of 1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone typically involves multi-step organic reactions. While specific synthesis methods for this compound are not detailed in the available literature, common approaches for similar diazaspiro compounds often involve the use of Strecker reactions or cyclization processes. For instance, related compounds might be synthesized through reactions involving α-amino nitriles and subsequent cyclization steps .
Comparison with Analogous Compounds
1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone can be compared with other diazaspiro compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(1,9-Diazaspiro[5.5]undecan-1-yl)ethanone | Similar spirocyclic structure but with different nitrogen positioning | Different bioactivity profile |
| 1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl ethanone | Contains oxygen within the spirocyclic framework | Enhanced solubility and different reactivity |
| Spirooxindoles | Spiro linkage with an indole moiety | Distinct pharmacological properties |
The unique positioning of nitrogen atoms in 1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone imparts distinct chemical and biological properties compared to its analogs.
Potential Applications
While specific applications of 1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone are not extensively detailed, its potential in medicinal chemistry is significant due to its bioactive properties. Further research is needed to elucidate its therapeutic effects and pathways affected by this compound.
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